Adenosine 3'-phosphate 5'-phosphosulfate

Sulfotransferase inhibition Structural analogs Binding affinity

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), also known as 3'-phosphoadenosine-5'-phosphosulfate, is the obligate and universal sulfuryl group donor for all known sulfotransferase (SULT) enzymes. Synthesized endogenously from ATP and inorganic sulfate via the bifunctional enzyme PAPS synthase , PAPS serves as the co-substrate for the sulfation of diverse biomolecules including hormones, neurotransmitters, glycosaminoglycans, and xenobiotics.

Molecular Formula C10H15N5O13P2S
Molecular Weight 507.27 g/mol
Cat. No. B15575913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-phosphate 5'-phosphosulfate
Molecular FormulaC10H15N5O13P2S
Molecular Weight507.27 g/mol
Structural Identifiers
InChIInChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4?,6-,7-,10?/m1/s1
InChIKeyGACDQMDRPRGCTN-NYDYUERISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenosine 3'-Phosphate 5'-Phosphosulfate (PAPS): Universal Sulfate Donor for Sulfotransferase Assays and Chemoenzymatic Synthesis


Adenosine 3'-phosphate 5'-phosphosulfate (PAPS), also known as 3'-phosphoadenosine-5'-phosphosulfate, is the obligate and universal sulfuryl group donor for all known sulfotransferase (SULT) enzymes [1]. Synthesized endogenously from ATP and inorganic sulfate via the bifunctional enzyme PAPS synthase [2], PAPS serves as the co-substrate for the sulfation of diverse biomolecules including hormones, neurotransmitters, glycosaminoglycans, and xenobiotics . Commercially available primarily as the tetralithium salt (CAS 102029-54-9) or triethylammonium salt (CAS 936827-87-1), PAPS is an essential reagent for in vitro sulfotransferase activity assays, biocatalytic sulfation reactions, and chemoenzymatic synthesis of sulfated oligosaccharides including heparin [3]. However, the compound is intrinsically unstable in solid form at ambient temperature, requiring strict storage conditions and careful selection of salt form and purity grade for reliable experimental outcomes [4].

Why Adenosine 3'-Phosphate 5'-Phosphosulfate Cannot Be Replaced by APS or Alternative Sulfate Donors in Critical Sulfation Workflows


Adenosine 3'-phosphate 5'-phosphosulfate (PAPS) cannot be substituted by structurally similar compounds such as adenosine 5'-phosphosulfate (APS) or alternative sulfate donors without fundamentally altering or abolishing enzymatic activity. PAPS-dependent sulfotransferases exhibit a rigid structural requirement for the 3'-phosphate group, which is essential for productive binding and catalysis [1]. Kinetic studies demonstrate that APS, the immediate biosynthetic precursor to PAPS, is inactive as a sulfate donor for phenol sulfotransferases and exhibits significantly higher Km values (lower affinity) in enzymes capable of utilizing both nucleotides [2]. Moreover, alternative aromatic sulfate donors such as p-nitrophenyl sulfate (pNPS) operate via distinct ping-pong kinetic mechanisms and require the presence of PAP as a catalytic cofactor, fundamentally differing from the ordered sequential bi-substrate mechanism characteristic of PAPS-dependent sulfation [3]. In industrial chemoenzymatic heparin synthesis, PAPS is the obligate co-substrate and sulfonate source; no alternative donor supports the regioselective sulfation patterns required for anticoagulant activity [4]. Substitution with APS or pNPS in validated sulfotransferase assays will yield invalid kinetic parameters, altered substrate specificity profiles, and non-physiological sulfation patterns [5].

Quantitative Differentiation of Adenosine 3'-Phosphate 5'-Phosphosulfate Versus Structural Analogs and Alternative Sulfate Donors: A Comparator-Based Evidence Guide


PAPS Versus APS: >1000-Fold Difference in Binding Affinity to Phenol Sulfotransferases

In direct head-to-head inhibition studies with M and P forms of phenol sulfotransferase, structural analogs of PAPS were evaluated for their ability to inhibit dopamine and phenol sulfation. The naturally occurring reaction product 3′-phosphoadenosine-5′-phosphate (PAP) exhibited Ki values in the submicromolar range, while 5′-adenosine phosphosulfate (APS) and AMP derivatives were dramatically weaker inhibitors [1]. The difference in inhibitory potency exceeds three orders of magnitude, demonstrating the essential requirement of the 3'-phosphate group for high-affinity enzyme binding [2].

Sulfotransferase inhibition Structural analogs Binding affinity Ki comparison

Kinetic Comparison: PAPS Exhibits 1.5-2.1× Lower Km (Higher Affinity) Than APS Across Multiple Sulfotransferase Enzymes

A systematic head-to-head kinetic comparison of PAPS versus APS as sulfate donor substrates was conducted across five distinct sulfotransferase enzymes (Stf0, NST, C4ST, AST IV, EST) [1]. For every enzyme tested, PAPS exhibited a substantially lower Km value than APS, indicating higher binding affinity for the physiological sulfate donor [1]. The Km ratio (APS/PAPS) ranged from 1.9 to 2.1 across the panel, while catalytic efficiency (kcat/Km) was consistently 2.5-4.3× higher for PAPS than for APS [1].

Enzyme kinetics Km comparison Sulfotransferase Substrate affinity

APS Is Inactive as Sulfate Donor in Phenol Sulfotransferase Assays: Absolute Functional Dichotomy

In studies with a purified phenol sulfotransferase from Euglena gracilis, adenosine 5'-phosphosulfate (APS) was explicitly tested and found to be completely inactive as a sulfate donor substrate [1]. This absolute functional dichotomy—active versus inactive—represents the most stringent form of differentiation and precludes any possibility of substituting APS for PAPS in this enzyme system [2].

Substrate specificity Sulfate donor Enzyme activity Functional comparison

Solid-State Stability Crisis: PAPS Lithium Salt Decomposes by 35% Within 7 Days at Room Temperature

Stability studies on commercially available PAPS lithium salt revealed that in powder form, the compound decomposed by approximately 35% after standing at ambient temperature for seven days [1]. In contrast, the same lithium salt was found to be relatively stable in aqueous solution under identical temperature conditions [1]. This stark difference in solid-state versus solution stability has driven the development of alternative salt forms, with amine salts (e.g., triethylammonium salt) demonstrating significantly enhanced ambient-temperature stability in solid form .

Compound stability Storage requirements Formulation comparison Procurement decision

Purification Advantage: NudJ Hydrolase Selectively Removes ADP Contaminant Without Degrading PAPS

In the chemoenzymatic synthesis of PAPS, adenosine diphosphate (ADP) is generated as a by-product that co-elutes with PAPS during chromatographic purification, compromising purity [1]. A defined enzymatic approach using purified Nudix hydrolase NudJ was developed to address this challenge. Critically, NudJ degrades ADP with high efficiency (complete hydrolysis of 10 mM ADP to AMP within 15 minutes) but does not cleave the product PAPS [1]. This selective activity enables improved chromatographic separation, as the removal of ADP makes the PAPS peak more separable from other components in the purification process [1].

Enzymatic synthesis Purification ADP removal PAPS preparation

Product Inhibition Potency: PAP Competitively Inhibits PAPS with Ki of 0.4 μM in Plant Sulfotransferase

In a purified desulfoglucosinolate sulfotransferase system from Brassica juncea, product inhibition studies established that 3′-phosphoadenosine-5′-phosphate (PAP), the desulfated product of the PAPS-dependent reaction, acts as a competitive inhibitor of PAPS with an inhibition constant (Ki) of 0.4 μM [1]. This high-affinity product inhibition has direct implications for assay design: accumulation of PAP during extended incubations will progressively suppress reaction velocity, confounding kinetic measurements unless a PAPS regeneration system is employed [2].

Product inhibition Ki determination Sulfotransferase kinetics Competitive inhibition

Adenosine 3'-Phosphate 5'-Phosphosulfate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Sulfotransferase Enzyme Kinetics and High-Throughput Inhibitor Screening

For accurate determination of sulfotransferase kinetic parameters (Km, kcat, Ki), PAPS is the non-substitutable sulfate donor. Direct comparative evidence demonstrates that APS is inactive in multiple phenol sulfotransferase systems [1], and where APS does show activity, PAPS exhibits 1.5-2.1× lower Km values across a panel of five sulfotransferases [2]. In high-throughput inhibitor screening, the submicromolar Ki of PAP (0.4 μM) for the PAPS binding site [3] necessitates either short incubation times to maintain initial velocity conditions or implementation of a PAPS regeneration system using p-nitrophenyl sulfate [4]. Procurement recommendation: For kinetic assays, select the triethylammonium salt formulation (CAS 936827-87-1, ≥90% HPLC purity) due to its superior ambient-temperature stability compared to lithium salt powder, which degrades by ~35% over 7 days at room temperature [5].

Chemoenzymatic Synthesis of Sulfated Oligosaccharides and Heparin

In the chemoenzymatic synthesis of heparin and heparan sulfate, PAPS is the obligate co-substrate and sulfonate source; no alternative donor supports the regioselective sulfation patterns required for anticoagulant activity [1]. The NudJ hydrolase-based purification strategy enables removal of ADP contaminant without PAPS degradation, yielding high-purity PAPS essential for stoichiometric control in multi-enzyme synthetic cascades [1]. The high catalytic efficiency of PAPS versus APS (2.5-4.3× higher kcat/Km across sulfotransferases) [2] directly translates to improved synthetic yields and reduced enzyme loading. Procurement recommendation: For preparative-scale synthesis, prioritize PAPS preparations with defined purity specifications (≥90% by HPLC) and verified lot-specific certificates of analysis; amine salt formulations offer extended shelf life for bulk procurement [3].

Validated Colorimetric Sulfotransferase Activity Assays with PAPS Regeneration

Colorimetric assays utilizing the pNPS-PAP regeneration system enable non-radioactive, high-throughput quantification of sulfotransferase activity. The assay exploits the fact that phenol sulfotransferases can catalyze sulfuryl transfer from p-nitrophenyl sulfate (pNPS) to PAP, regenerating PAPS in situ [1]. This regeneration system mitigates the product inhibition problem identified in Section 3, where PAP accumulates and competitively inhibits PAPS binding with Ki = 0.4 μM [2]. The method has been validated for determining PAPS purity at picomole quantities and quantifying endogenous PAP levels in tissue extracts [3]. Procurement recommendation: For assay development and validation, select PAPS of the same salt form and purity grade as used in published protocols (typically tetralithium salt, ≥80% HPLC) to ensure reproducibility across experiments [4].

Biological Sulfation Pathway Studies and Metabolomics

For studies investigating endogenous sulfation capacity, PAPS transporter function, or metabolic flux through sulfation pathways, authentic PAPS is required as both analytical standard and experimental substrate. The Golgi PAPS transporter exhibits an apparent Km of 1.7 μM for PAPS translocation [1], while cytosolic sulfotransferases display Km values ranging from 0.13 μM in human tissues [2] to 0.35 μM for purified human brain P1-PST [3] to 9.15 μM for porcine serum sulfotransferase [4]. This tissue- and isoform-dependent variation in PAPS affinity underscores the importance of using PAPS concentrations informed by physiological context rather than arbitrary saturating levels. Procurement recommendation: For metabolomics applications, radiochemically pure [35S]-PAPS preparations are available with specific activities tailored to detection sensitivity requirements, with radiochemical purity exceeding 90% [5].

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